molecular formula C5H6N2O2S B063557 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183302-40-1

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B063557
CAS No.: 183302-40-1
M. Wt: 158.18 g/mol
InChI Key: VPKZWNGODJNQKN-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H6N2O2S. It is part of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a thiadiazole ring, which consists of sulfur and nitrogen atoms, and a carboxylic acid group attached to the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, leading to cell death. The compound may also interact with other biological pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
  • 4-Amino-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and amino counterparts, the ethyl group may provide different steric and electronic effects, leading to distinct properties and applications .

Properties

IUPAC Name

4-ethylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKZWNGODJNQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407148
Record name 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183302-40-1
Record name 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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